molecular formula C20H15FN8O3 B11510147 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide

Cat. No.: B11510147
M. Wt: 434.4 g/mol
InChI Key: TTXAKUORULZGBB-GZIVZEMBSA-N
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Description

2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Tetrazole Ring: This step involves the reaction of an azide with a nitrile compound under acidic conditions.

    Formation of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The final step involves coupling the benzodioxole, tetrazole, and pyrazole rings through various condensation reactions, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it a versatile candidate for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole ring may interact with hydrophobic pockets, while the tetrazole and pyrazole rings could form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzodioxol-5-yl)piperidine
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 2-(1,3-Benzodioxol-5-yl)ethanamine

Uniqueness

What sets 2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-[3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE]ACETOHYDRAZIDE apart is its combination of three distinct ring systems (benzodioxole, tetrazole, and pyrazole) and the presence of a fluorophenyl group. This unique structure provides a diverse array of functional groups that can interact with various molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C20H15FN8O3

Molecular Weight

434.4 g/mol

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H15FN8O3/c21-15-4-1-12(2-5-15)19-14(9-23-25-19)8-22-24-18(30)10-29-27-20(26-28-29)13-3-6-16-17(7-13)32-11-31-16/h1-9H,10-11H2,(H,23,25)(H,24,30)/b22-8+

InChI Key

TTXAKUORULZGBB-GZIVZEMBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)N/N=C/C4=C(NN=C4)C5=CC=C(C=C5)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(N=N3)CC(=O)NN=CC4=C(NN=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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